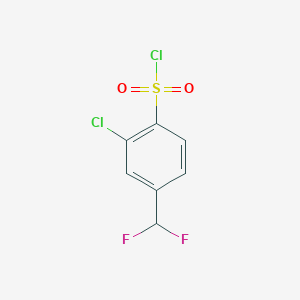
Potassium trifluoro(2-hydroxy-5-methylphenyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is characterized by the presence of a trifluoroborate group attached to a phenyl ring substituted with a hydroxyl and a methyl group. The trifluoroborate group imparts stability and reactivity, making it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide typically involves the reaction of 2-hydroxy-5-methylphenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out in an organic solvent such as tetrahydrofuran or dichloromethane under an inert atmosphere to prevent moisture and air from affecting the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further improve the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing functional groups.
Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Various boron-containing functional groups.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound can be used to label biomolecules for imaging and tracking purposes.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the trifluoroborate group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The hydroxyl and methyl groups on the phenyl ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the reactivity and selectivity of the compound in different reactions.
Comparación Con Compuestos Similares
Potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide can be compared with other similar compounds such as:
- Potassium trifluoro(2-methylphenyl)boranuide
- Potassium trifluoro(2-hydroxy-3-methylphenyl)boranuide
- Potassium trifluoro(2-methoxyphenyl)boranuide
Uniqueness
The presence of both hydroxyl and methyl groups on the phenyl ring of potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide imparts unique reactivity and selectivity compared to its analogs. The hydroxyl group can engage in hydrogen bonding, while the methyl group provides steric hindrance, influencing the compound’s behavior in various chemical reactions.
List of Similar Compounds
- Potassium trifluoro(2-methylphenyl)boranuide
- Potassium trifluoro(2-hydroxy-3-methylphenyl)boranuide
- Potassium trifluoro(2-methoxyphenyl)boranuide
- Potassium trifluoro(5-methoxycarbonyl-2-methylphenyl)boranuide
Propiedades
Fórmula molecular |
C7H7BF3KO |
|---|---|
Peso molecular |
214.04 g/mol |
Nombre IUPAC |
potassium;trifluoro-(2-hydroxy-5-methylphenyl)boranuide |
InChI |
InChI=1S/C7H7BF3O.K/c1-5-2-3-7(12)6(4-5)8(9,10)11;/h2-4,12H,1H3;/q-1;+1 |
Clave InChI |
XPIXPMAKIXZNGD-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C=CC(=C1)C)O)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate](/img/structure/B13458634.png)
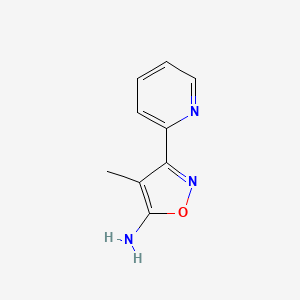
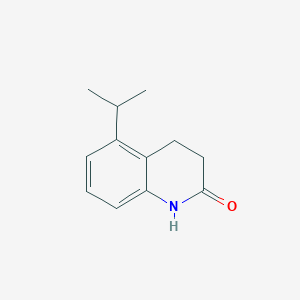
![7-Methyl-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458647.png)
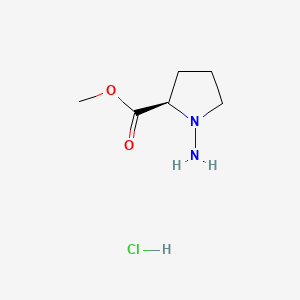
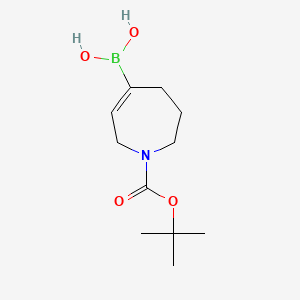
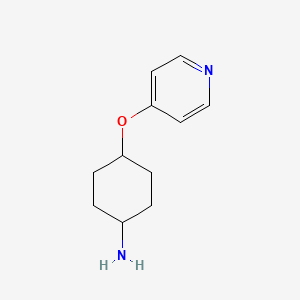

![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine](/img/structure/B13458656.png)
![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicaciddihydrochloride](/img/structure/B13458665.png)
![rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid](/img/structure/B13458680.png)
![rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride](/img/structure/B13458693.png)
![5-[(Tert-butoxy)carbonyl]-1-methyl-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458695.png)
